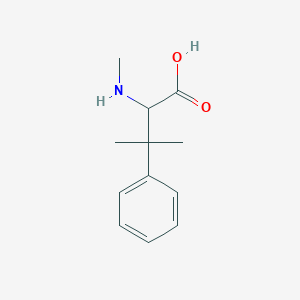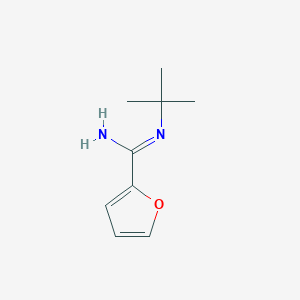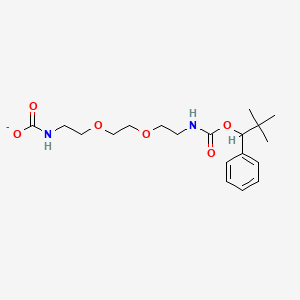![molecular formula C14H16N2 B12518772 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- CAS No. 763063-96-3](/img/structure/B12518772.png)
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- is a heterocyclic compound that features an imidazole ring substituted with an indene moiety
Preparation Methods
The synthesis of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- typically involves the reaction of an indene derivative with an imidazole precursor under specific conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted imidazole compounds with varying functional groups.
Scientific Research Applications
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This binding often leads to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- can be compared with other imidazole derivatives, such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.
The uniqueness of 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
763063-96-3 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C14H16N2/c1-10(14-8-15-9-16-14)12-7-6-11-4-2-3-5-13(11)12/h2-5,8-10,12H,6-7H2,1H3,(H,15,16) |
InChI Key |
YVTUUJAFPXQJIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC2=CC=CC=C12)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


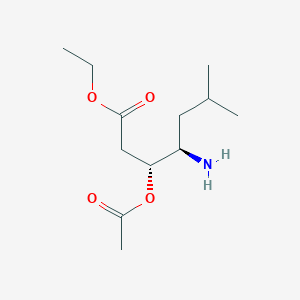
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
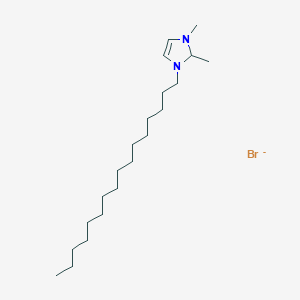
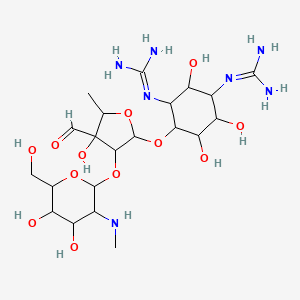
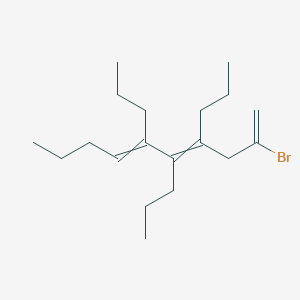
![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)
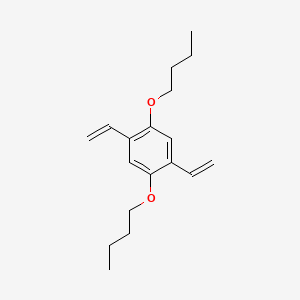
![Bicyclo[2.2.2]octa-2,5-diene, 7,8-bis(phenylmethoxy)-, (7S,8S)-](/img/structure/B12518746.png)
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

